4-Methylisoxazole-5-carboxylic acid
Overview
Description
4-Methylisoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3 It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The exact interaction of 4-Methylisoxazole-5-carboxylic acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Methylisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds with therapeutic potential. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of bioactive molecules. For instance, this compound can act as a substrate for enzymes involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, which stabilize the transition states and enhance the reaction rates.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites and the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition or activation of specific enzymes. For instance, this compound can bind to the active site of an enzyme, either blocking substrate access or facilitating the catalytic process . This binding often involves non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways or gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular stress, apoptosis, or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, affecting its localization and accumulation . The distribution of this compound can influence its biological activity, as different cellular compartments may have varying concentrations of target enzymes or receptors.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition process . Another method involves the use of microwave-assisted solid-phase synthesis, which offers a more efficient and eco-friendly route .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of resin-supported carboxylic acids and propargyl bromide in the presence of lithium t-butoxide and dimethyl sulfoxide has been reported as an effective method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Methylisoxazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 5-Methylisoxazole-4-carboxylic acid
- 4-Methylisoxazole-3-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
Comparison: 4-Methylisoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring. This structural difference can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the carboxylic acid group can influence the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
4-methyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPLLYUVXGBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579087 | |
Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261350-46-3 | |
Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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